molecular formula C11H15N B1229577 N,N-Dimethyl-2-aminoindane CAS No. 51864-45-0

N,N-Dimethyl-2-aminoindane

Cat. No. B1229577
M. Wt: 161.24 g/mol
InChI Key: JHJKWSLLPQWCDF-UHFFFAOYSA-N
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Patent
US07989451B2

Procedure details

N,N-Dimethyl-2-indanamine (107). Methanesulfonyl chloride (11.5 mL, 149 mmol) was added dropwise to a stirred solution of 2-indanol (106) (20 g, 149 mmol) and iPr2NEt (28.6 mL, 164 mmol) in DCM (300 mL) at 0° C., and the solution stirred at 20° C. for 16 h. The solution was washed with 1 M HCl (80 mL), aqueous saturated NaHCO3 solution (80 mL) and brine (100 mL), dried and the solvent evaporated. The residue was recrystallised from EtOH to give 2,3-dihydro-1H-inden-2-yl methanesulfonate (31.14 g, 98%) as a white solid. Aqueous HNMe2 (40%, 180 mL, 1.42 mol) was added slowly to a stirred solution of mesylate (30.25 g, 143 mmol) in DMF (200 mL) and the solution stirred at 20° C. for 16 h. The solution was partitioned between EtOAc (400 mL) and water (800 mL) and the organic fraction washed with water (3×80 mL), brine (100 mL), dried and the solvent evaporated. The residue was suspended in 1 M HCl (400 mL) and washed with DCM (3×80 mL). The pH of the aqueous fraction was adjusted to 14 with NaOH, the mixture chilled at 5° C. for 8 h and the precipitate filtered. The precipitate was washed with water (50 mL) and dried to give amine 107 (21.54 g, 93%) as a light gray solid: 1H NMR δ 7.10-7.17 (m, 4H, Harom), 3.01-3.08 (m, 3H, H-2, CH2), 2.82-2.91 (m, 2H, CH2), 2.31 [s, 6H, N(CH3)2].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
28.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C1CC2C(=CC=CC=2)C1.[CH3:13][S:14](Cl)(=[O:16])=[O:15].[CH2:18]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:20][CH:19]1[OH:27].CCN(C(C)C)C(C)C>C(Cl)Cl>[CH3:13][S:14]([O:27][CH:19]1[CH2:20][C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH2:18]1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1CC2=CC=CC=C2C1)C
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)O
Name
Quantity
28.6 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 20° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with 1 M HCl (80 mL), aqueous saturated NaHCO3 solution (80 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from EtOH

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)OC1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 31.14 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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